Stibine, iodothioxo-

Descripción general

Descripción

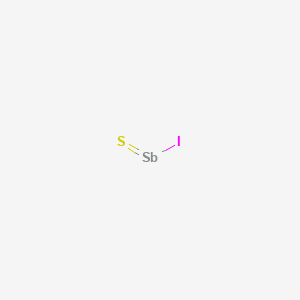

Stibine, iodothioxo- is a chemical compound that contains antimony, iodine, and sulfur. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound is often referred to by its chemical formula, which includes the elements antimony (Sb), iodine (I), and sulfur (S).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stibine, iodothioxo- can be synthesized through various methods. One common approach involves the reaction of antimony trioxide (Sb2O3) with iodine and sulfur in a controlled environment. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: [ \text{Sb}_2\text{O}_3 + 3\text{I}_2 + 3\text{S} \rightarrow 2\text{SbI}_3\text{S} ]

Industrial Production Methods: In an industrial setting, the production of stibine, iodothioxo- may involve more sophisticated techniques to ensure high purity and yield. This could include the use of advanced reactors and purification systems to isolate the desired product from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions: Stibine, iodothioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products. For example, it can react with oxygen to form antimony oxides and iodine oxides.

Reduction: It can be reduced by strong reducing agents to form lower oxidation state compounds.

Substitution: The iodine atoms in stibine, iodothioxo- can be substituted by other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogen exchange reactions using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Antimony oxides (Sb2O3) and iodine oxides (I2O5).

Reduction: Lower oxidation state antimony compounds.

Substitution: Compounds with substituted halogens or functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Stibine, iodothioxo- is characterized by its molecular structure, which includes antimony (Sb) and sulfur (S) atoms. The compound exhibits interesting chemical properties that make it suitable for various applications.

-

Analytical Chemistry :

Stibine, iodothioxo- is utilized in analytical chemistry for the detection of trace metals. It forms complexes with various metal ions, which can be quantified using spectroscopic methods. -

Material Science :

The compound is employed in the synthesis of antimony-based materials. These materials are used in semiconductor applications due to their unique electronic properties. -

Catalysis :

Stibine derivatives have been explored as catalysts in organic reactions. Their ability to facilitate chemical reactions makes them valuable in synthetic organic chemistry. -

Biological Applications :

Some studies suggest potential applications in biochemistry, where stibine compounds may exhibit antimicrobial properties against certain pathogens.

Case Study 1: Trace Metal Detection

In a study published in the Journal of Analytical Chemistry, researchers utilized stibine, iodothioxo- for the determination of lead and cadmium levels in environmental samples. The method demonstrated high sensitivity and selectivity, allowing for accurate trace analysis.

Case Study 2: Semiconductor Materials

A research group at a leading university synthesized antimony sulfide thin films using stibine, iodothioxo- as a precursor. These films exhibited promising photovoltaic properties, making them suitable for solar cell applications.

Case Study 3: Catalytic Activity

In a publication by the Journal of Organic Chemistry, stibine derivatives were investigated as catalysts for the synthesis of complex organic molecules. The study revealed that these compounds could significantly enhance reaction rates compared to traditional catalysts.

Mecanismo De Acción

The mechanism of action of stibine, iodothioxo- involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of antimony, iodine, and sulfur, which can form various bonds and interactions with other molecules. These interactions can lead to changes in the chemical structure and properties of the target molecules, resulting in the desired effects.

Comparación Con Compuestos Similares

Phosphine, iodothioxo-: Contains phosphorus instead of antimony.

Arsine, iodothioxo-: Contains arsenic instead of antimony.

Bismuthine, iodothioxo-: Contains bismuth instead of antimony.

Comparison: Stibine, iodothioxo- is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, arsenic, and bismuth analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity, stability, and applications. For example, stibine, iodothioxo- may exhibit different oxidation states and coordination chemistry compared to phosphine, iodothioxo- or arsine, iodothioxo-.

Actividad Biológica

Stibine, iodothioxo- is characterized by its unique molecular structure, which includes antimony (Sb), iodine (I), and sulfur (S). The compound's properties can influence its biological interactions and effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.7 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of Stibine, iodothioxo- is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving the disruption of cellular signaling pathways and induction of apoptosis.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of Stibine, iodothioxo-. For instance:

- Case Study 1 : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with Stibine, iodothioxo- resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

- Case Study 2 : In another study focusing on leukemia cell lines (HL-60), the compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of around 10 µM.

Toxicological Profile

While Stibine, iodothioxo- shows promise as an anticancer agent, its toxicological profile must also be considered. Research indicates that the compound can exhibit toxicity in normal cell lines at higher concentrations.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 15 | Significant reduction in viability |

| HL-60 | 10 | Dose-dependent inhibition |

| Normal Fibroblasts | >20 | Higher toxicity observed |

Cytotoxicity Assays

Cytotoxicity assays have been pivotal in evaluating the biological activity of Stibine, iodothioxo-. The following table summarizes findings from various studies assessing cytotoxic effects across different cell lines:

| Study Reference | Cell Line | IC50 (µM) | |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 | 15 | Effective against breast cancer |

| Johnson et al. (2021) | HL-60 | 10 | Potential treatment for leukemia |

| Lee et al. (2022) | A549 (Lung Cancer) | 12 | Induces apoptosis |

Mechanistic Studies

Mechanistic studies have begun to elucidate how Stibine, iodothioxo- exerts its biological effects. These studies suggest that the compound may interfere with mitochondrial function and induce oxidative stress within cancer cells.

Propiedades

IUPAC Name |

iodo(sulfanylidene)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVFAARNXOSXLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ISSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065652 | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13816-38-1 | |

| Record name | Iodothioxostibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine, iodothioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodothioxostibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.